molecular formula C11H17ClN2O B11882132 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride

Cat. No.: B11882132
M. Wt: 228.72 g/mol
InChI Key: FSYKTSYBLZQDOM-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for hydrogenation and alkylation steps to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents.

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of the corresponding chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride is unique due to the presence of the propanol group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H16N2O.ClH/c1-8(7-14)10-5-4-9-3-2-6-12-11(9)13-10;/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13);1H

InChI Key

FSYKTSYBLZQDOM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=NC2=C(CCCN2)C=C1.Cl

Origin of Product

United States

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